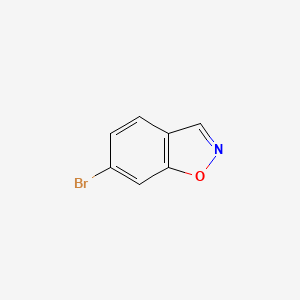

6-ブロモ-2-クロロキナゾリン

概要

説明

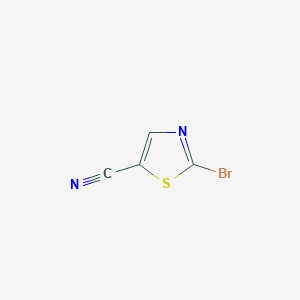

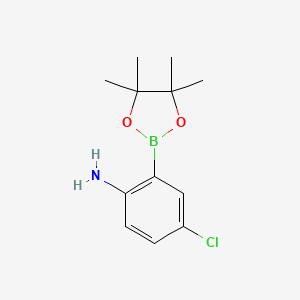

6-Bromo-2-chloroquinazoline and its derivatives are a class of compounds that have garnered interest due to their potential biological activities. These compounds are often used as intermediates in the synthesis of various biologically active molecules, including tyrosine kinase inhibitors, which are significant in cancer research due to their ability to inhibit epidermal growth factor receptor (EGFR) . The synthesis and structural analysis of these compounds are crucial for understanding their chemical behavior and optimizing their biological activities.

Synthesis Analysis

The synthesis of 6-bromo-2-chloroquinazoline derivatives can involve multiple steps, including condensation, cyclization, and bromination reactions. For instance, the Knorr synthesis is a notable method that involves the condensation of β-keto esters with bromoaniline followed by cyclization, which is optimized through monitoring by 1H NMR to avoid side reactions . Other methods include the bromination of specific precursors, such as 2,3-tetramethylene-3,4-dihydroquinazoline, to yield brominated quinazolines . These synthetic routes are essential for producing the desired halogenated quinazolines with high yields and purity.

Molecular Structure Analysis

The molecular structure of 6-bromo-2-chloroquinazoline derivatives is often confirmed using various spectroscopic techniques, including FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. X-ray diffraction is also used to determine the crystal structure, providing insights into the molecular conformation and intermolecular interactions . Density functional theory (DFT) calculations are employed to predict and confirm the molecular geometry, electrostatic potential, and frontier molecular orbitals, which are compared with experimental data to ensure accuracy .

Chemical Reactions Analysis

6-Bromo-2-chloroquinazoline derivatives can undergo various chemical reactions, including interactions with nucleophilic reagents. These reactions can lead to the formation of different functional groups, such as sulfonates, alcohols, amines, and thiols, depending on the reagent used . The reactivity of these compounds is influenced by the presence of halogen substituents, which can activate the quinazoline ring towards nucleophilic substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-bromo-2-chloroquinazoline derivatives are closely related to their molecular structure. The presence of halogen atoms contributes to the lipophilicity and potential bioactivity of these compounds. The crystal packing and intermolecular interactions, such as hydrogen bonding and π-stacking, can affect the compound's solubility and stability . These properties are crucial for the compound's application in medicinal chemistry, as they influence the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

科学的研究の応用

医薬品研究: アンタゴニスト合成

6-ブロモ-2-クロロキナゾリンは、様々な薬理活性化合物の合成における重要な中間体として機能します。 例えば、グレリン受容体およびバソプレシンV1b受容体アンタゴニストの調製に使用されています 。これらの化合物は、悪液質、肥満、気分障害などの治療に潜在的な治療用途を有しています。

がん治療: チロシンキナーゼ阻害剤

この化合物は、ラパチニブのようなチロシンキナーゼ阻害剤の開発において不可欠です 。ラパチニブは、乳がんの治療に使用され、EGFRおよびHER2受容体の両方を標的として、がん細胞の増殖を阻害します。

化学合成: クロスカップリング反応

化学合成において、6-ブロモ-2-クロロキナゾリンは金属触媒クロスカップリング反応に使用されます 。これらの反応は、材料科学や医薬品のための複雑な分子を作成する上で基本であり、合成化学の進歩における化合物の役割を示しています。

Safety and Hazards

特性

IUPAC Name |

6-bromo-2-chloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQBZJFZEZEXFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NC=C2C=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80591582 | |

| Record name | 6-Bromo-2-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

882672-05-1 | |

| Record name | 6-Bromo-2-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-2-chloroquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((1H-Benzo[d]imidazol-6-yl)oxy)aniline](/img/structure/B1289360.png)

![[3,3'-Bipyridin]-5-amine](/img/structure/B1289392.png)